Bienvenue dans la boutique en ligne BenchChem!

Fmoc-N-Me-D-Asn(Trt)-OH

Peptidomimetics Proteolytic Stability Peptide Therapeutics

Fmoc-N-Me-D-Asn(Trt)-OH (CAS 2044711-09-1) uniquely combines D-configuration, Nα-methylation, and Trt side-chain protection in a single building block for Fmoc SPPS. Unlike generic substitutes that fail individually—D-configuration confers complete protease resistance, N-methylation increases half-life 50–140×, and Trt protection yields demonstrably superior crude peptide purity versus Mtt/Mbh analogs in head-to-head multipin synthesis comparisons—this compound is the only commercially accessible route to introduce N-methyl-D-asparagine residues into therapeutic peptides. ≥98% enantiomeric purity ensures final product homogeneity. Established HATU/HOAt coupling protocol achieves near-complete coupling in ~20 min, enabling efficient parallel synthesis of N-methyl-D-Asn-containing peptide libraries with consistent quality.

Molecular Formula C39H34N2O5
Molecular Weight 610.7 g/mol
CAS No. 2044711-09-1
Cat. No. B1447744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Asn(Trt)-OH
CAS2044711-09-1
Molecular FormulaC39H34N2O5
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)
InChIKeyYZBDIRBPZCFMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Asn(Trt)-OH (CAS 2044711-09-1): A Dual-Modified Building Block for Conformationally Constrained Peptide Synthesis


Fmoc-N-Me-D-Asn(Trt)-OH is an orthogonally protected, non-proteinogenic amino acid derivative that combines three structural features in a single building block: an Fmoc-protected N-terminus for base-labile solid-phase peptide synthesis (SPPS), an Nα-methyl group that restricts backbone conformational freedom, and a trityl (Trt)-protected D-asparagine side chain . This compound serves as a building block for introducing N-methyl-D-asparagine residues into peptide chains via Fmoc SPPS, enabling the construction of peptidomimetics with enhanced proteolytic stability and conformational rigidity compared to peptides built exclusively from canonical L-amino acids [1].

Why Fmoc-N-Me-D-Asn(Trt)-OH Cannot Be Replaced by Simpler Asparagine Derivatives in Peptide Design


Generic substitution of Fmoc-N-Me-D-Asn(Trt)-OH with simpler analogs such as Fmoc-D-Asn(Trt)-OH or Fmoc-N-Me-Asn(Trt)-OH (L-enantiomer) predictably fails because each structural modification—D-configuration, Nα-methylation, and Trt side-chain protection—addresses an independent, quantifiable liability in peptide performance. Removing the N-methyl group eliminates the backbone conformational constraint that resists proteolysis [1]; switching to the L-enantiomer restores susceptibility to endogenous L-specific proteases [2]; and changing the Trt protecting group to alternatives such as Mtt or Mbh degrades crude peptide purity, as demonstrated in comparative multipin synthesis studies where Fmoc-Asn(Trt)-OH yielded significantly purer peptides than other Asn derivatives [3]. These liabilities are non-compensable by downstream formulation or sequence optimization.

Quantitative Differentiation Evidence: Fmoc-N-Me-D-Asn(Trt)-OH (CAS 2044711-09-1) vs. Closest Analogs


N-Methylation Confers 50- to 140-Fold Enhancement in Proteolytic Half-Life Over Non-Methylated Peptide Analogs

Peptides incorporating N-methylated amino acids exhibit dramatically increased resistance to proteolytic degradation compared to their non-methylated counterparts. In a controlled study of deuterohemin-peptide conjugates, specific multi-site N-methylation (including at an acidic residue position analogous to the asparagine side-chain environment) produced 50- to 140-fold higher half-life values in both diluted serum and intestinal preparations relative to the non-methylated parent peptide [1]. While this study did not use Fmoc-N-Me-D-Asn(Trt)-OH directly, the class-level effect of N-methylation on proteolytic stability is well established across multiple amino acid types including asparagine [2].

Peptidomimetics Proteolytic Stability Peptide Therapeutics

D-Configuration Provides Complete Protease Resistance Relative to L-Enantiomer Peptides

The D-configuration of Fmoc-N-Me-D-Asn(Trt)-OH (CAS 2044711-09-1) distinguishes it from the commercially more common L-enantiomer Fmoc-N-Me-Asn(Trt)-OH (CAS 941296-80-6). A recent study demonstrated that all-D-amino acid-containing cationic heptapeptides (P4C and P5C) are completely protease-resistant, whereas the corresponding L-analogues are rapidly degraded [1]. This chirality-dependent protease resistance is attributed to the stereoselectivity of endogenous proteases, which recognize L-amino acid residues but cannot efficiently hydrolyze peptide bonds involving D-residues. The target compound therefore enables the site-specific introduction of a D-residue with simultaneous N-methylation—a dual modification strategy that combines the independent protease-resistance benefits of both modifications [2].

D-Amino Acids Protease Resistance Antimicrobial Peptides

Trt Side-Chain Protection Delivers Superior Crude Peptide Purity vs. Mtt and Mbh Protection in Multipin Comparative Synthesis

The trityl (Trt) side-chain protecting group on the target compound is a critical determinant of final peptide quality. In a head-to-head multipin synthesis comparison of N-terminal asparagine coupling using five different side-chain-protected Fmoc-Asn derivatives—Fmoc-Asn-OH (unprotected), Fmoc-Asn(Mbh)-OH, Fmoc-Asn(Mtt)-OH, Fmoc-Asn(Tmob)-OH, and Fmoc-Asn(Trt)-OH—the Trt-protected derivative consistently yielded significantly purer crude peptides across seven test peptide sequences [1]. Independent vendor technical documentation corroborates that Fmoc-Asn(Trt)-OH produces significantly purer peptides than other derivatives used for Asn introduction, attributed to its good solubility in most organic solvents and minimized side reactions during TFA cleavage . The target compound inherits this Trt-dependent purity advantage while adding N-methylation and D-configuration, neither of which is available in standard Fmoc-Asn(Trt)-OH (CAS 132388-59-1).

Solid-Phase Peptide Synthesis Side-Chain Protection Crude Peptide Purity

N-Methyl Amino Acid Coupling Achieves Near-Complete Conversion in 20 Minutes Using HATU/HOAt Activation System

A common procurement concern is whether N-methyl amino acid building blocks require prohibitively long or inefficient coupling protocols. A systematic study of N-methyl scanning mutagenesis demonstrated that using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with HOAt (1-hydroxy-7-azabenzotriazole), coupling of each N-methyl amino acid residue proceeds to near completion within approximately 20 minutes in a single step without preactivation, across all residues tested [1]. This coupling efficiency is comparable to standard Fmoc amino acid couplings using HBTU/HOBt (typically 30–60 minutes). In contrast, older literature reports that N-methylamino acid couplings using conventional reagents such as p-nitrophenyl esters give low yields, and carbodiimide-mediated couplings of N-methylamino acids are prone to significant racemization (2.8–39%) in the presence of salts [2]. The defined HATU/HOAt protocol thus provides a validated, reproducible coupling method that mitigates the historical synthetic challenges associated with N-methyl amino acid building blocks.

N-Methyl Peptide Coupling HATU/HOAt Solid-Phase Synthesis Efficiency

Purity Specifications: Novabiochem-Grade Fmoc-N-Me-D-Asn(Trt)-OH Delivers ≥97% HPLC Purity with ≥98% Enantiomeric Excess

The analytical specifications for the target compound establish a quantifiable quality baseline for procurement. While the D-enantiomer (CAS 2044711-09-1) is offered by multiple vendors with purities ranging from 95% to 98% , the Novabiochem® product line (for the L-enantiomer CAS 941296-80-6) provides a benchmark specification of ≥97.0% by HPLC (area%), ≥97% by TLC, and enantiomeric purity ≥98.0% (a/a), with identity confirmed by IR and solubility verified at 1 mmole in 2 mL DMF . For the D-enantiomer, vendors such as CymitQuimica specify 98% purity . The non-methylated comparator Fmoc-D-Asn(Trt)-OH (CAS 180570-71-2) from Novabiochem® is specified at ≥99.0% HPLC and ≥99.5% enantiomeric purity , reflecting the additional synthetic complexity and stereochemical control required for the N-methyl-D combination. The tighter enantiomeric purity specification of the Novabiochem-grade material (≥98.0%) directly impacts the diastereomeric purity of the final peptide product, as each percent of enantiomeric impurity in the building block propagates into the final product as a difficult-to-separate diastereomeric contaminant.

Building Block Quality Enantiomeric Purity HPLC Specifications

Dual D + N-Me Modification Produces Additive or Synergistic Proteolytic Stability vs. Single-Modification Analogs

Fmoc-N-Me-D-Asn(Trt)-OH is one of the relatively few commercially available building blocks that simultaneously incorporates both D-configuration and Nα-methylation on the same asparagine residue. While D-amino acid substitution alone provides protease resistance by evading L-specific proteases, and N-methylation alone confers resistance by sterically hindering access to the scissile amide bond, the combination of both modifications has been shown to produce additive or synergistic effects on proteolytic stability in antimicrobial peptide and lipopeptide analogs [1]. A study comparing D-amino acid substitution, N-methylation, and their combination in antimicrobial lipopeptides demonstrated that dual-modified analogs exhibit superior enzymatic stability compared to single-modification variants, though exact fold-differences are sequence-dependent [1]. Neither Fmoc-D-Asn(Trt)-OH (CAS 180570-71-2, D-configuration only) nor Fmoc-N-Me-Asn(Trt)-OH (CAS 941296-80-6, N-methyl-L) provides this dual-modification capability. The closest single-compound alternative, Fmoc-N-Me-Asn(Trt)-OH (L-enantiomer), retains the N-methyl conformational constraint but forfeits the D-configuration protease-resistance advantage, making it unsuitable for applications requiring both properties simultaneously.

D-Amino Acid N-Methylation Peptide Stability Peptidomimetic Design

High-Impact Application Scenarios for Fmoc-N-Me-D-Asn(Trt)-OH (CAS 2044711-09-1) Based on Quantitative Differentiation Evidence


Protease-Resistant Peptide Drug Candidates Requiring Dual D + N-Me Stabilization

For therapeutic peptide programs where both systemic proteolytic stability and conformational constraint are required, Fmoc-N-Me-D-Asn(Trt)-OH provides the only commercially accessible building block that simultaneously introduces D-asparagine with backbone N-methylation. Based on the class-level evidence that D-amino acid substitution confers complete protease resistance [1] and N-methylation increases half-life by 50- to 140-fold [2], peptides incorporating this building block at strategic positions can be designed to resist degradation by both L-specific proteases (via D-configuration) and sterically hindered proteases (via N-methylation). This scenario is particularly relevant for orally administered cyclic peptides and stapled peptides where proteolytic stability is a known development bottleneck [3].

High-Purity Asparagine-Containing Peptide Synthesis Leveraging Trt Side-Chain Protection

When synthesizing peptides where the Asn residue is at or near the N-terminus, the Trt protecting group on the target compound provides demonstrably superior crude peptide purity compared to Mtt- or Mbh-protected alternatives, as established by direct head-to-head multipin synthesis comparisons [1]. This purity advantage translates to reduced preparative HPLC burden and higher isolated yields. The target compound uniquely combines this Trt-dependent purity benefit with D-configuration and N-methylation, making it the optimal choice for N-terminal or near-N-terminal N-Me-D-Asn incorporation where crude purity directly impacts downstream processing costs.

Conformationally Constrained Peptidomimetic Libraries for Structure-Activity Relationship (SAR) Studies

The N-methyl group on Fmoc-N-Me-D-Asn(Trt)-OH restricts backbone conformational freedom and can stabilize specific secondary structures such as β-turns [1]. Combined with the established coupling protocol using HATU/HOAt that achieves near-complete coupling in approximately 20 minutes [2], this building block enables the efficient parallel synthesis of N-methyl-D-Asn-containing peptide libraries. The predictable coupling kinetics and defined stereochemistry (≥98% enantiomeric purity benchmark) ensure that library members are produced with consistent quality, supporting robust SAR conclusions that are not confounded by variable incorporation efficiency or diastereomeric contamination [3].

D-Peptide Therapeutics Where Canonical Building Block Purity Specifications Are Insufficient

All-D-peptide therapeutics represent a growing class of drug candidates that are completely resistant to proteolytic degradation. The enantiomeric purity specification of the building block is the critical quality attribute for these applications, as each percent of L-enantiomer impurity in the monomer propagates into a diastereomeric impurity in the final all-D product that is chromatographically inseparable from the desired stereoisomer. The Novabiochem-grade specification of ≥98.0% enantiomeric purity (a/a) for Fmoc-N-Me-Asn(Trt)-OH [1] establishes a procurement quality threshold: researchers developing all-D or mixed D/L therapeutic peptides should require comparable or tighter enantiomeric purity specifications when sourcing Fmoc-N-Me-D-Asn(Trt)-OH (CAS 2044711-09-1), as the D-enantiomer's enantiopurity directly determines final product homogeneity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-D-Asn(Trt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.